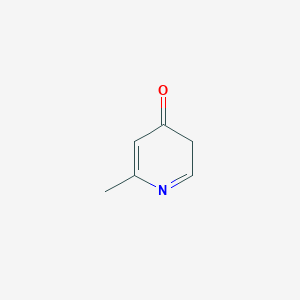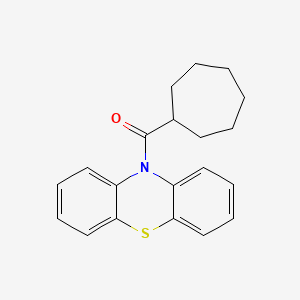
10H-Phenothiazine, 10-(cycloheptylcarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine, 10-(cycloheptylcarbonyl)-: is a derivative of phenothiazine, a well-known heterocyclic compound with a wide range of applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cycloheptylcarbonyl group attached to the nitrogen atom of the phenothiazine core, which imparts unique chemical and physical properties to the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- typically involves the reaction of phenothiazine with cycloheptanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens, nitric acid, sulfuric acid as catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Applications De Recherche Scientifique
Chemistry: 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific electronic and optical properties .
Biology: In biological research, this compound is used as a probe to study the interactions between proteins and small molecules. Its ability to undergo redox reactions makes it useful in investigating cellular redox states .
Medicine: The compound has potential therapeutic applications due to its ability to inhibit certain enzymes and receptors. It is being investigated for its use in treating neurological disorders and as an anti-inflammatory agent .
Industry: In the industrial sector, 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- is used as a stabilizer in the production of polymers and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .
Comparaison Avec Des Composés Similaires
Phenothiazine: The parent compound, widely used in various applications.
10H-Phenothiazine, 10-(cyclohexylcarbonyl)-: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
10H-Phenothiazine, 10-(cyclopentylcarbonyl)-: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
Uniqueness: 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- is unique due to the presence of the cycloheptylcarbonyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various scientific and industrial applications .
Propriétés
Numéro CAS |
828266-41-7 |
|---|---|
Formule moléculaire |
C20H21NOS |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
cycloheptyl(phenothiazin-10-yl)methanone |
InChI |
InChI=1S/C20H21NOS/c22-20(15-9-3-1-2-4-10-15)21-16-11-5-7-13-18(16)23-19-14-8-6-12-17(19)21/h5-8,11-15H,1-4,9-10H2 |
Clé InChI |
UAJPYGGOEGMMGL-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


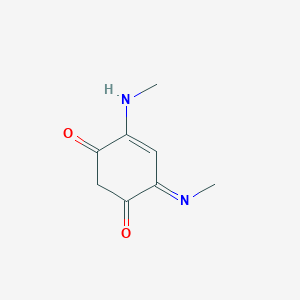
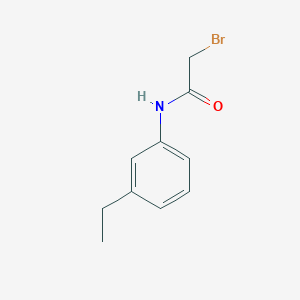
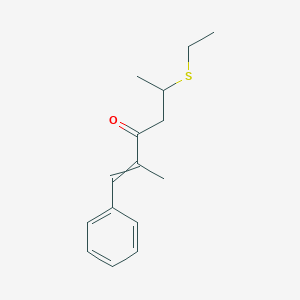
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)

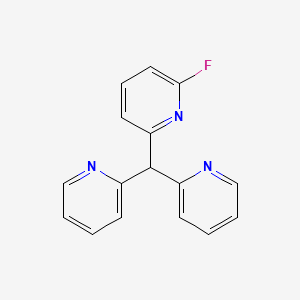
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
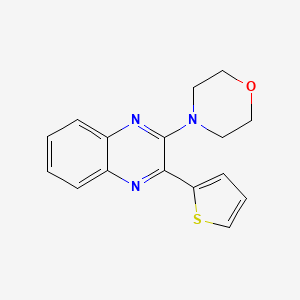
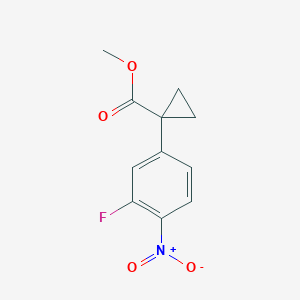
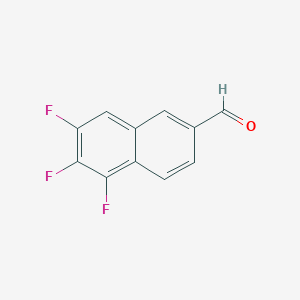
![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)
